Methyl 4-bromofuran-3-carboxylate
Overview
Description
Methyl 4-bromofuran-3-carboxylate is a useful research compound. Its molecular formula is C6H5BrO3 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, derivatives of Methyl 4-bromofuran-3-carboxylate, are used in reactions with secondary amines to form tertiary amines, and with sodium butylthiolate to form sulfides. These compounds have potential applications in the synthesis of complex organic molecules (Pevzner, 2003).
This compound derivatives are used as precursors for the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylates, which are crucial for creating isoxazole-fused heterocycles. These heterocycles are important in pharmaceutical and agrochemical research (Roy, Rajaraman, & Batra, 2004).
Methyl 5-bromo-2-furoate, a related compound, is utilized in palladium-catalyzed direct arylation of heteroaromatics. This process facilitates the synthesis of biheteroaryls, which are significant in the development of new pharmaceuticals (Fu, Zhao, Bruneau, & Doucet, 2012).
The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes leads to new compounds with potential antibacterial activity. This research underscores the importance of this compound derivatives in developing new antimicrobial agents (Anonymous, 2020).
Methyl 4′-bromomethyl biphenyl-2-carboxylate, another derivative, has been synthesized with applications in chemical synthesis processes (Ying-ming, 2006).
Synthesis of 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters showcases the versatility of this compound derivatives in synthesizing compounds that can be further modified for diverse applications in organic chemistry (Okonya, Hoffman, & Johnson, 2002).
Properties
IUPAC Name |
methyl 4-bromofuran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFZGIPOUVVZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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